molecular formula C15H7Cl2F7N2 B11464293 (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine

(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine

Cat. No.: B11464293
M. Wt: 419.1 g/mol
InChI Key: PUYRWRFRFHWGMR-KXEZBXAJSA-N
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Description

(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine typically involves the condensation of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with 2-fluoro-5-(trifluoromethyl)phenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine lies in its combination of multiple halogen atoms and a hydrazine functional group, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H7Cl2F7N2

Molecular Weight

419.1 g/mol

IUPAC Name

2,6-dichloro-N-[(E)-[2-fluoro-5-(trifluoromethyl)phenyl]methylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C15H7Cl2F7N2/c16-10-4-9(15(22,23)24)5-11(17)13(10)26-25-6-7-3-8(14(19,20)21)1-2-12(7)18/h1-6,26H/b25-6+

InChI Key

PUYRWRFRFHWGMR-KXEZBXAJSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F

Origin of Product

United States

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